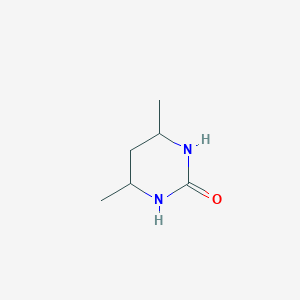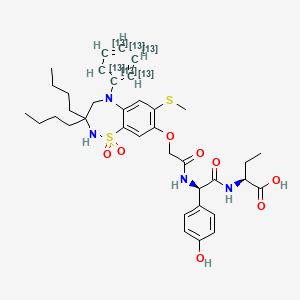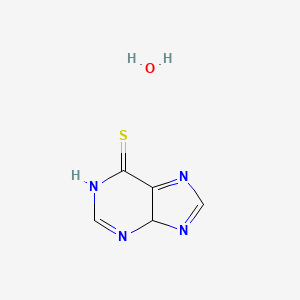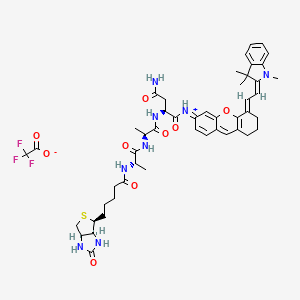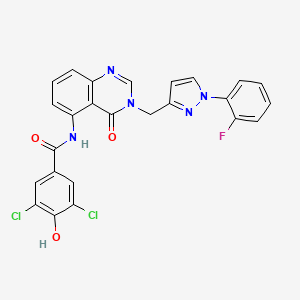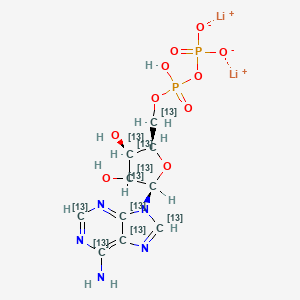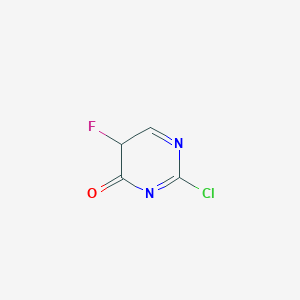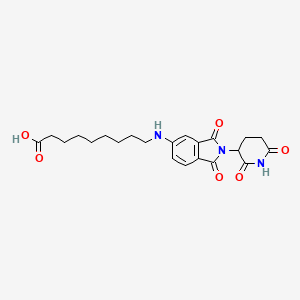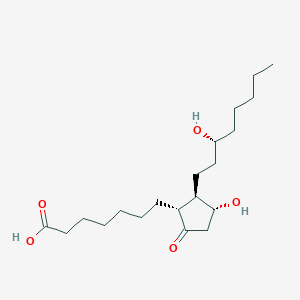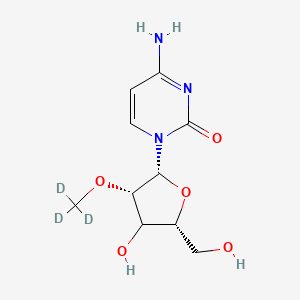
2'-O-Methylcytidine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methylcytidine-d3 is a deuterium-labeled analog of 2’-O-Methylcytidine. This compound is a 2’-substituted nucleoside that has been modified with deuterium atoms. It is primarily used as an inhibitor of hepatitis C virus (HCV) replication by targeting the RNA-dependent RNA polymerase (NS5B) enzyme .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylcytidine-d3 involves the incorporation of deuterium atoms into the 2’-O-Methylcytidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of 2’-O-Methylcytidine-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterium labeling .
化学反应分析
Types of Reactions: 2’-O-Methylcytidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered hydrogen content .
科学研究应用
2’-O-Methylcytidine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleoside metabolism and kinetics.
Biology: Employed in research on RNA synthesis and function, particularly in the context of viral replication.
Medicine: Investigated for its potential therapeutic effects in treating viral infections, especially hepatitis C.
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry
作用机制
2’-O-Methylcytidine-d3 exerts its effects by inhibiting the RNA-dependent RNA polymerase (NS5B) enzyme of the hepatitis C virus. Upon phosphorylation into its 5-triphosphate form, it competes with natural nucleoside triphosphates, thereby blocking viral RNA chain elongation and replication .
相似化合物的比较
2’-O-Methylcytidine: The non-deuterated analog, also an inhibitor of HCV replication.
2’-C-Methylcytidine: Another nucleoside analog with similar antiviral properties.
Uniqueness: The primary uniqueness of 2’-O-Methylcytidine-d3 lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .
属性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7?,8+,9-/m1/s1/i1D3 |
InChI 键 |
RFCQJGFZUQFYRF-UOGQMKCKSA-N |
手性 SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=NC2=O)N |
规范 SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


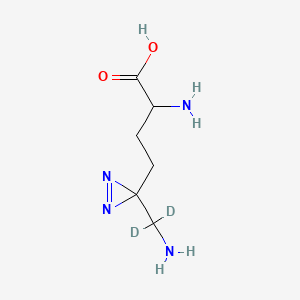
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
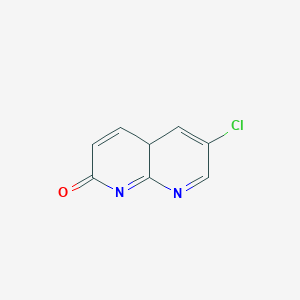
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
